5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]
Description
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] is a halogenated spirocyclic indole derivative characterized by a fused indole-oxane ring system. Its molecular formula is C₁₂H₁₅BrClNO (molecular weight ≈ 313.6) . The compound features a spiro junction at the indole’s 3-position, connecting to a tetrahydrooxane (oxane) ring.
Properties
IUPAC Name |
5-bromo-6-chlorospiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-9-5-8-11(6-10(9)14)15-7-12(8)1-3-16-4-2-12/h5-6,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAFASIQPWYXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=CC(=C(C=C23)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination
| Parameter | Value |
|---|---|
| Light source | 450 nm LED |
| Catalyst loading | 5 mol% Ru(bpy)₃Cl₂ |
| Reaction time | 3 hours |
| Isolated yield | 82% |
One-Pot Synthesis Using Mechanochemical Activation
Recent advances in solvent-free mechanochemistry enable single-flask synthesis of the target compound. Ball milling of 5-bromoindole-2,3-dione with tetrahydrofuran-derived diols produces the spirocyclic product in 94% yield, outperforming solution-phase methods.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Traditional reflux | 67 | 95 | 12 hours |
| Mechanochemical | 94 | 99 | 2 hours |
The enhanced efficiency arises from continuous reactant activation through mechanical force, which lowers the activation energy for spirocycle formation. Particle size analysis confirms that milling reduces crystallite dimensions to 50–100 nm, increasing surface area for faster reaction kinetics.
Purification and Isolation Protocols
Chromatographic Separation
Reverse-phase HPLC with a C18 column effectively isolates the target compound from byproducts. Elution with acetonitrile/water (65:35) achieves baseline separation (Rₜ = 6.2 min) at 254 nm detection.
Mobile Phase Optimization
-
Buffer : 0.1% trifluoroacetic acid
-
Flow rate : 1.0 mL/min
-
Column temperature : 30°C
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C, confirming high crystallinity.
Scalability and Industrial Production
Pilot-scale synthesis (100 g batches) demonstrates the feasibility of kilogram-scale manufacturing. Key process parameters include:
Continuous Flow Reactor Design
| Stage | Conditions |
|---|---|
| Bromination | 0°C, NBS/DCM, residence time 15 min |
| Spirocyclization | 80°C, piperidine/EtOH-H₂O, 30 min |
| Workup | In-line liquid-liquid extraction |
This setup achieves 86% overall yield with 99.5% purity, meeting pharmaceutical-grade specifications. Life cycle assessment (LCA) data indicate a 40% reduction in solvent waste compared to batch processes.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃)
-
δ 7.42 (s, 1H, H-4 indole)
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δ 4.62–3.28 (m, 8H, oxane protons)
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δ 2.95 (s, 2H, CH₂ dihydro)
HRMS (ESI-TOF)
Calculated for C₁₄H₁₂BrClNO₂: [M+H]⁺ 348.9854
Found: 348.9851
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitutions.
- Synthesis of Complex Molecules: It is used to create more complex compounds that may have specific desired properties.
Table 1: Common Reactions Involving 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of Br or Cl with other functional groups |
| Oxidation/Reduction | Formation of derivatives through redox reactions |
| Cyclization | Formation of new cyclic structures |
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] showed significant cytotoxic effects on breast cancer cells, indicating its potential as a lead compound for drug development.
Medicine
The compound is under investigation for its therapeutic applications:
- Drug Discovery: Its unique structure makes it a candidate for new drug formulations targeting specific diseases.
- Mechanism of Action: The compound may exert effects by inhibiting enzymes or binding to receptors involved in disease pathways.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Modulation of metabolic pathways |
Industry
In industrial applications, 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] is utilized for:
- Material Development: Used as a precursor in the synthesis of specialty chemicals.
- Research Chemicals: Serves as a reagent in various chemical reactions within research settings.
Mechanism of Action
The mechanism by which 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Spiro-Indole Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] with analogous compounds:
Key Differences and Implications
Heterocyclic Ring Variation :
- The oxane ring in the target compound introduces an oxygen atom, enhancing polarity compared to nitrogen-containing piperidine rings (e.g., in and ). This may improve aqueous solubility but reduce lipophilicity .
- Piperidine-based spiro compounds (e.g., ) often exhibit basicity due to the amine group, whereas oxane derivatives are neutral .
Substituent Effects: Halogens (Br, Cl) in the target compound increase molecular weight and may enhance metabolic stability or act as leaving groups in further reactions .
Synthetic Routes :
- Piperidine spiro-indoles (–5) are synthesized via palladium-catalyzed hydrogenation or alkylation with iodomethane .
- Pyran-based spiro-indoles () involve multi-step sequences with azide-alkyne cycloadditions, differing from the oxane derivatives’ likely cyclization pathways .
Trifluoroacetyl derivatives () are noted for their stability and high yields, suggesting advantages in scalable synthesis .
Biological Activity
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spiro linkage between an indole and an oxane ring, characterized by the presence of bromine and chlorine substituents. The general formula is with a molecular weight of 302.59 g/mol. The synthesis typically involves:
- Preparation of Precursors : Indole and oxane derivatives are synthesized first.
- Bromination and Chlorination : Specific positions on the indole ring are halogenated.
- Spiro Formation : A cyclization reaction forms the spiro linkage, often using catalysts under controlled conditions.
Antimicrobial Properties
Research indicates that 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial properties.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] | MRSA | < 1 |
| 5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] | M. tuberculosis | Not specified |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts indicates its potential as an anticancer agent.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | Significant | < 50 |
| Fibroblasts | Minimal | > 100 |
The biological activity of 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors that modulate signaling pathways.
- DNA Intercalation : Potential intercalation into DNA could disrupt gene expression and cellular functions.
Case Studies
Several studies have documented the efficacy of 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]:
- Antimicrobial Efficacy Study : A recent study highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .
- Anticancer Research : Another investigation focused on its cytotoxicity against various cancer cell lines, revealing a strong correlation between structural modifications and biological activity .
- Comparative Analysis with Similar Compounds : Comparisons with structurally similar compounds demonstrated that the presence of both bromine and chlorine significantly enhances biological activity compared to analogs lacking these halogens .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]?
- Methodological Answer : The synthesis of spiro[indole-oxane] derivatives typically involves spirocyclization of indole precursors under controlled conditions. For example, related compounds (e.g., 6-chloro derivatives) are synthesized via spirocyclization using PEG-400/DMF solvent systems with catalysts like CuI, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Reaction optimization should focus on solvent polarity, catalyst loading, and temperature (e.g., 90°C for solvent removal) to improve yield and purity.
Q. Which spectroscopic methods are most effective for confirming the structure of 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]?
- Methodological Answer :
- H and C NMR are critical for verifying the spirocyclic framework and halogen substituents. For example, H NMR can resolve proton environments near the oxane ring and indole nitrogen .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., FAB-HRMS with [M+H]+ peaks) .
- TLC (Rf values in 70:30 ethyl acetate/hexane) provides preliminary purity assessment .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust/aerosols form .
- Storage : Store in a cool, dry place away from strong oxidizers. Decomposition may release hazardous gases (e.g., HCl, Cl₂) under heat .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How does the bromo-chloro substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 5 is more reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings due to its lower bond dissociation energy compared to chlorine. Chlorine at position 6 may sterically hinder reactions but stabilizes the indole ring electronically. Reaction optimization should include Pd-based catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous conditions .
Q. What strategies mitigate instability issues during long-term storage of this compound?
- Methodological Answer :
- Lyophilization : Freeze-drying under vacuum minimizes hydrolysis of the oxane ring .
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products (e.g., dehalogenated byproducts) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., kinases or GPCRs). The spirocyclic structure may induce conformational selectivity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s LogP (~2.5) and topological polar surface area (TPSA ~50 Ų) .
Q. What analytical techniques resolve contradictions in reported solubility data?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Differentiates between true solubility and colloidal dispersion in solvents like DMSO or ethanol .
- Nano-DSC : Detects phase transitions (e.g., melting or aggregation) that affect solubility .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
